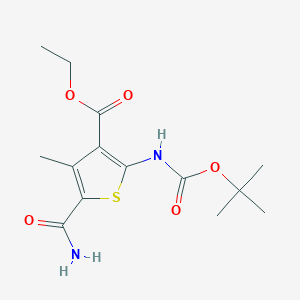
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound characterized by the presence of bromine and fluorine atoms attached to an indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indene derivative .
Aplicaciones Científicas De Investigación
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting pathways involved in cellular processes .
Comparación Con Compuestos Similares
- 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 1-Bromo-2,3-dihydro-1H-indene
- 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Comparison: Compared to these similar compounds, 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity. This dual substitution pattern can enhance its utility in various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H7BrF2 |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
5-bromo-3,3-difluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2 |
Clave InChI |
IRCRIVKAIGLSEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C1C=CC(=C2)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)



![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)



![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)


